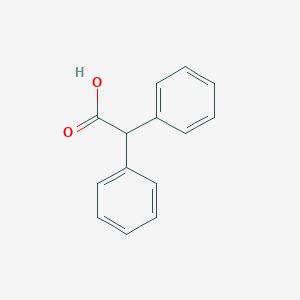

3,4-dihydro-2H-pyrrole-2-carboxylic acid

Overview

Description

1-Pyrroline-5-carboxylic acid, also known as delta(1)-pyrroline-5-carboxylate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 1-Pyrroline-5-carboxylic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 1-Pyrroline-5-carboxylic acid has been found in human intestine tissue. Within the cell, 1-pyrroline-5-carboxylic acid is primarily located in the mitochondria and cytoplasm. 1-Pyrroline-5-carboxylic acid exists in all eukaryotes, ranging from yeast to humans. 1-Pyrroline-5-carboxylic acid participates in a number of enzymatic reactions. In particular, 1-Pyrroline-5-carboxylic acid can be converted into L-glutamic acid through its interaction with the enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial. In addition, 1-Pyrroline-5-carboxylic acid can be converted into L-glutamic acid through the action of the enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial. In humans, 1-pyrroline-5-carboxylic acid is involved in the homocarnosinosis pathway, the arginine and proline metabolism pathway, and the glutamate metabolism pathway. 1-Pyrroline-5-carboxylic acid is also involved in several metabolic disorders, some of which include the hyperinsulinism-hyperammonemia syndrome pathway, guanidinoacetate methyltransferase deficiency (gamt deficiency), the hyperprolinemia type II pathway, and prolidase deficiency (PD). 1-Pyrroline-5-carboxylic acid is a potentially toxic compound.

1-pyrroline-5-carboxylic acid is a 1-pyrrolinecarboxylic acid that is 1-pyrroline in which one of the hydrogens at position 5 is replaced by a carboxy group. It is a conjugate acid of a 1-pyrroline-5-carboxylate.

Scientific Research Applications

Synthesis and Chemistry

3,4-Dihydro-2H-pyrrole-2-carboxylic acid derivatives are synthesized through reactions between 2H-azirines and enamines. This process results in moderate to high yields of the title compounds. This synthesis has been used to explore the molecular structures of related compounds, like ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, contributing to the understanding of their chemical properties and potential applications (Law et al., 1984).

Novel Compounds Synthesis

In a study by Ryabukhin et al. (2012), a procedure for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones was developed. This method allowed the creation of over 3000 pyrrolones, demonstrating the versatility and potential for generating a vast array of novel compounds using this compound as a starting point (Ryabukhin et al., 2012).

Development of Functionalized Esters

Meninno et al. (2021) described a novel three-step approach to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This method highlights the ability to create structurally complex and diverse derivatives, enhancing the applicability of this compound in various fields of chemistry (Meninno et al., 2021).

Crystal Structure Analysis

Research on this compound derivatives also extends to understanding their crystal structures. For instance, Prayzner et al. (1996) focused on the crystalline structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid, providing insights into its molecular interactions and physical properties (Prayzner et al., 1996).

Molecular Recognition and Interaction Studies

The compound's derivatives have been studied for their potential in molecular recognition and interaction. Verdejo et al. (2009) explored the use of calix[4]pyrrole receptors, incorporating carboxylic acids derived from this compound, to bind aromatic N-oxides in water. This research sheds light on the potential applications in sensor technology and molecular recognition systems (Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009).

Mechanism of Action

Future Directions

3,4-dihydroxyketons are being used as excellent platform chemicals for the production of N-substituted pyrrole-2-carboxylic- and pyrrole-2,5-dicarboxylic acids . They can be prepared from glucose through the intermediate d-glucarate and converted into pyrrolic acid derivatives under mild conditions in water .

Relevant Papers There are several papers that have been published on the topic of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. One paper discusses a one-pot three-step four-reaction approach to access 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters . Another paper reports on the synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenation and cyclization of nitro ketones .

Biochemical Analysis

Biochemical Properties

It is known that its conjugate base and anion, 1-pyrroline-5-carboxylate (P5C), is in spontaneous equilibrium with glutamate-5-semialdhyde (GSA) in solution . This suggests that 3,4-dihydro-2H-pyrrole-2-carboxylic acid may interact with enzymes, proteins, and other biomolecules involved in the metabolism of these compounds.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that its conjugate base, P5C, is involved in the biosynthesis and degradation of proline and arginine .

Properties

IUPAC Name |

3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKNKKXGALPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863056 | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-39-0 | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-1-Pyrroline-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PYRROLINE-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52TNU46DHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

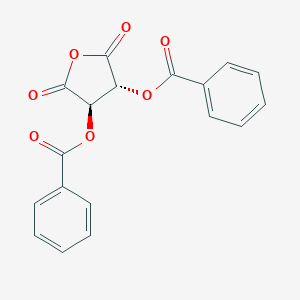

Q1: What are some novel synthetic approaches to access functionalized 3,4-dihydro-2H-pyrrole-2-carboxylic acid esters?

A1: A recent study [] describes a novel, efficient synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This one-pot, three-step method utilizes commercially available starting materials: phenylsulfonylacetonitrile, various aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester. This strategy allows for the incorporation of three contiguous stereocenters in the final product, achieving good to high yields and diastereoselectivity. Significantly, the reaction uses benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran and proceeds under metal-free conditions, making it a greener alternative. The scalability of this method has been demonstrated, highlighting its potential for broader application in organic synthesis.

Q2: Are there examples of unexpected reactivity observed with this compound derivatives?

A2: Yes, research has shown unusual reactivity of certain this compound derivatives. For instance, 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles react with tetracyanoethylene to yield methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids []. This reaction, a formal [3+2] cycloaddition, proceeds through an unexpected oxazole ring-opening process. Studies suggest a zwitterionic mechanism based on the observed solvent effects. X-ray crystallography of a 2-isopropyl substituted product confirmed the molecular structure and provided further insights into the unique reactivity of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)